molecular formula C12H17ClN2O B12084791 2-Chloro-5-((4-methoxypiperidin-1-yl)methyl)pyridine

2-Chloro-5-((4-methoxypiperidin-1-yl)methyl)pyridine

Cat. No.: B12084791
M. Wt: 240.73 g/mol
InChI Key: DUPBRHBEGBMCQX-UHFFFAOYSA-N
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Description

2-Chloro-5-((4-methoxypiperidin-1-yl)methyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 2-position and a methoxypiperidinylmethyl group at the 5-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-((4-methoxypiperidin-1-yl)methyl)pyridine typically involves the reaction of 2-chloro-5-bromomethylpyridine with 4-methoxypiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-((4-methoxypiperidin-1-yl)methyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) are used in the presence of hydrogen gas.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

    Reduction Reactions: Products include piperidine derivatives.

Scientific Research Applications

2-Chloro-5-((4-methoxypiperidin-1-yl)methyl)pyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-((4-methoxypiperidin-1-yl)methyl)pyridine involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the methoxypiperidinylmethyl group can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methylpyridine
  • 2-Chloro-5-((3-methylpiperidin-1-yl)carbonyl)pyridine

Uniqueness

2-Chloro-5-((4-methoxypiperidin-1-yl)methyl)pyridine is unique due to the presence of the methoxypiperidinylmethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C12H17ClN2O

Molecular Weight

240.73 g/mol

IUPAC Name

2-chloro-5-[(4-methoxypiperidin-1-yl)methyl]pyridine

InChI

InChI=1S/C12H17ClN2O/c1-16-11-4-6-15(7-5-11)9-10-2-3-12(13)14-8-10/h2-3,8,11H,4-7,9H2,1H3

InChI Key

DUPBRHBEGBMCQX-UHFFFAOYSA-N

Canonical SMILES

COC1CCN(CC1)CC2=CN=C(C=C2)Cl

Origin of Product

United States

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